Coelenterazine N

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Coelenterazine N is a derivative of coelenterazine, a luciferin compound that emits light upon reaction with oxygen. This compound is found in various marine organisms and is widely used in bioluminescence research. This compound is particularly notable for its role as a substrate in bioluminescent reactions catalyzed by luciferases and photoproteins, making it a valuable tool in molecular biology and analytical chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of coelenterazine N involves several steps, starting from commercially available precursors. One common method includes the condensation of 2-cyanoacetamide with 4-hydroxybenzaldehyde, followed by cyclization and subsequent functional group modifications to yield the final product .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic route for large-scale production. This includes the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Coelenterazin N durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die primäre Reaktion beinhaltet die Oxidation durch Luciferasen, was zur Lichtemission führt.

Reduktion: Coelenterazin N kann unter bestimmten Bedingungen reduziert werden, um Coelenteramid zu erhalten.

Substitution: Funktionelle Gruppen können substituiert werden, um die chemischen Eigenschaften von Coelenterazin N zu modifizieren.

Häufige Reagenzien und Bedingungen:

Oxidation: Typischerweise mit molekularem Sauerstoff und Luciferase-Enzymen.

Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Verschiedene Reagenzien wie Halogene und Alkylierungsmittel werden unter kontrollierten Bedingungen verwendet.

Hauptprodukte:

Oxidation: Coelenteramid und Kohlendioxid.

Reduktion: Reduzierte Formen von Coelenterazin N.

Substitution: Verschiedene substituierte Derivate von Coelenterazin N.

Wissenschaftliche Forschungsanwendungen

Coelenterazin N hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als chemilumineszente Sonde in verschiedenen analytischen Techniken verwendet.

Biologie: Dient als Substrat für biolumineszente Assays zur Untersuchung zellulärer Prozesse und Genexpression.

Medizin: In bildgebenden Verfahren eingesetzt, um den Krankheitsverlauf und die Wirksamkeit der Behandlung zu überwachen.

Industrie: Wird bei der Entwicklung von Biosensoren und diagnostischen Werkzeugen eingesetzt

5. Wirkmechanismus

Der Wirkmechanismus von Coelenterazin N beinhaltet seine Oxidation durch Luciferase-Enzyme, was zur Bildung eines angeregten Zwischenprodukts führt. Dieses Zwischenprodukt emittiert dann Licht, wenn es in den Grundzustand zurückkehrt. Die molekularen Ziele umfassen Luciferase-Enzyme und Photoproteine, die den Oxidationsprozess erleichtern. Die beteiligten Wege sind in erster Linie oxidative Decarboxylierungsreaktionen .

Ähnliche Verbindungen:

Coelenterazin: Die Stammverbindung, die häufig in der Biolumineszenzforschung eingesetzt wird.

Coelenterazin H: Ein Derivat mit verbesserten lumineszenten Eigenschaften.

DeepBlueC: Ein weiteres Derivat, das in der Biolumineszenzbildgebung verwendet wird

Vergleich: Coelenterazin N ist aufgrund seiner spezifischen strukturellen Modifikationen einzigartig, die ihm besondere lumineszente Eigenschaften verleihen. Im Vergleich zu Coelenterazin und seinen anderen Derivaten bietet Coelenterazin N eine verbesserte Stabilität und Helligkeit in biolumineszenten Assays, was es zu einer bevorzugten Wahl für bestimmte Anwendungen macht .

Wirkmechanismus

The mechanism of action of coelenterazine N involves its oxidation by luciferase enzymes, leading to the formation of an excited state intermediate. This intermediate then emits light as it returns to the ground state. The molecular targets include luciferase enzymes and photoproteins, which facilitate the oxidation process. The pathways involved are primarily oxidative decarboxylation reactions .

Vergleich Mit ähnlichen Verbindungen

Coelenterazine: The parent compound, widely used in bioluminescence research.

Coelenterazine H: A derivative with enhanced luminescent properties.

DeepBlueC: Another derivative used in bioluminescence imaging

Comparison: Coelenterazine N is unique due to its specific structural modifications, which confer distinct luminescent properties. Compared to coelenterazine and its other derivatives, this compound offers improved stability and brightness in bioluminescent assays, making it a preferred choice for certain applications .

Eigenschaften

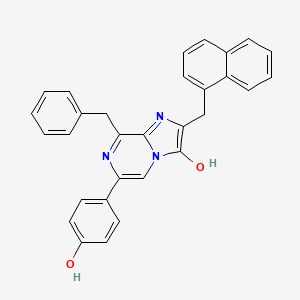

Molekularformel |

C30H23N3O2 |

|---|---|

Molekulargewicht |

457.5 g/mol |

IUPAC-Name |

8-benzyl-6-(4-hydroxyphenyl)-2-(naphthalen-1-ylmethyl)imidazo[1,2-a]pyrazin-3-ol |

InChI |

InChI=1S/C30H23N3O2/c34-24-15-13-22(14-16-24)28-19-33-29(26(31-28)17-20-7-2-1-3-8-20)32-27(30(33)35)18-23-11-6-10-21-9-4-5-12-25(21)23/h1-16,19,34-35H,17-18H2 |

InChI-Schlüssel |

ONVKEAHBFKWZHK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=CC5=CC=CC=C54)C6=CC=C(C=C6)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B12083174.png)

methylamine](/img/structure/B12083203.png)